
Benzonitrile, 2-(1-pyrenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-(1-pyrenyl)- is an aromatic organic compound with the molecular formula C23H13N. It is a derivative of benzonitrile, where the benzene ring is substituted with a pyrene moiety at the 2-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-(1-pyrenyl)- typically involves the reaction of pyrene with benzonitrile under specific conditions. One common method is the photochemical conversion of non-luminous precursors to highly fluorescent compounds. For instance, 2-(1-pyrenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dione can be converted to 2-(1-pyrenyl)anthracene in benzonitrile solution .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Benzonitrile, 2-(1-pyrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrene moiety.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated pyrene derivatives.
Applications De Recherche Scientifique
Benzonitrile, 2-(1-pyrenyl)- has several applications in scientific research:
Biology: Employed in the study of biological systems where fluorescence tagging is required.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Benzonitrile, 2-(1-pyrenyl)- involves its interaction with molecular targets through its aromatic and nitrile groups. The compound can form coordination complexes with transition metals, which are useful in various catalytic processes . Additionally, its fluorescence properties are exploited in photophysical studies and applications .
Comparaison Avec Des Composés Similaires
Benzonitrile (C6H5CN): A simpler aromatic nitrile without the pyrene moiety.
2-Naphthylbenzonitrile: Another aromatic nitrile with a naphthalene ring instead of pyrene.
Uniqueness: Benzonitrile, 2-(1-pyrenyl)- is unique due to its high fluorescence quantum yield and the presence of the pyrene moiety, which enhances its photophysical properties compared to simpler benzonitriles .
Propriétés
Numéro CAS |
400822-61-9 |
|---|---|
Formule moléculaire |
C23H13N |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-pyren-1-ylbenzonitrile |
InChI |
InChI=1S/C23H13N/c24-14-18-4-1-2-7-19(18)20-12-10-17-9-8-15-5-3-6-16-11-13-21(20)23(17)22(15)16/h1-13H |
Clé InChI |
GCIJAOKZUWQXJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


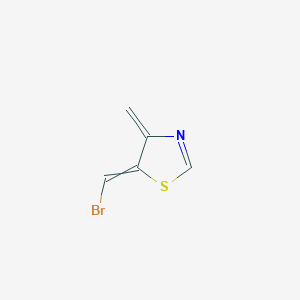
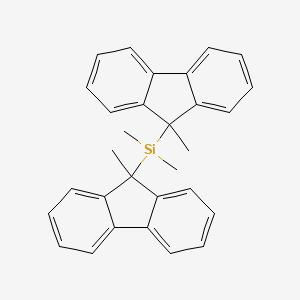
silane](/img/structure/B14260937.png)

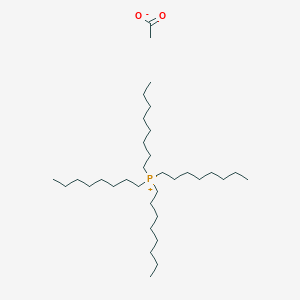
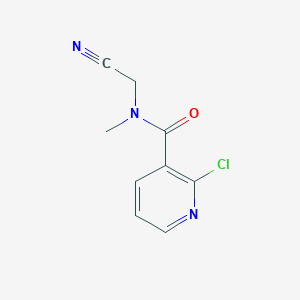
![4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14260962.png)
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)
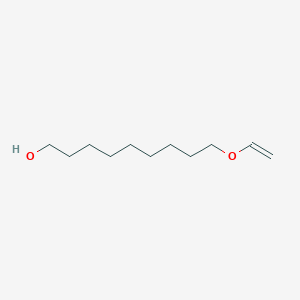
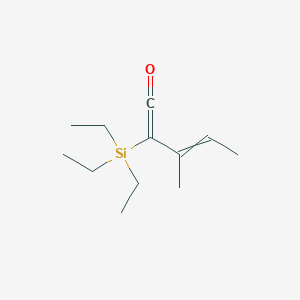
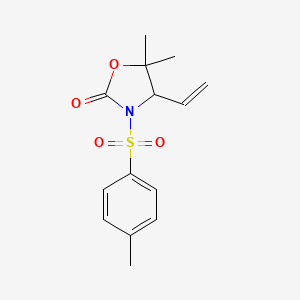
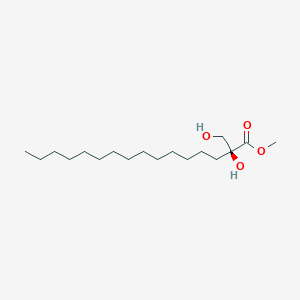
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
